(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol
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Overview
Description
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is an organoboron compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to form the boronate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into a borane or other reduced forms.
Substitution: The boronate ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or other reduced boron compounds.
Substitution: New carbon-carbon bonded products, often forming complex organic molecules.
Scientific Research Applications
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biological molecules.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol in reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The boron atom acts as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
Vinylboronic Acid: Similar in structure but with a vinyl group instead of the hexenyl group.
Uniqueness
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable in organic synthesis.
Properties
Molecular Formula |
C12H23BO3 |
---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9,14H,5-6,8,10H2,1-4H3/b9-7+ |
InChI Key |
OEZCGHZAAGFUGV-VQHVLOKHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCO |
Origin of Product |
United States |
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